

# Removal of urea from NP213 formulation to reduce irritation

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## Compound of Interest

Compound Name: NP213 TFA

Cat. No.: B8107579

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## Technical Support Center: NP213 Formulation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NP213 formulation. The following information addresses the removal of urea from the formulation to reduce skin irritation, providing detailed experimental protocols and data to support formulation optimization.

## Frequently Asked Questions (FAQs)

Q1: Why was urea initially included in the NP213 formulation?

A1: Urea was initially included in the NP213 formulation primarily for its keratolytic and hydrating properties. At concentrations around 20%, urea helps to soften the nail plate and surrounding hyperkeratotic skin, which can enhance the penetration of the active peptide, NP213, to the site of fungal infection.<sup>[1][2][3]</sup> Additionally, urea acts as a humectant, drawing moisture into the skin and nail, which can be beneficial for the overall health of the tissue.<sup>[4][5]</sup>

Q2: What evidence suggests that urea in the NP213 formulation causes skin irritation?

A2: During clinical trials of NP213, erythema (redness) was observed at the application site. It was determined that this irritation was not caused by the NP213 peptide itself but was linked to the 20% (w/v) urea in the vehicle.<sup>[1]</sup> Patients with onychomycosis often have inflamed or damaged skin adjacent to the nail, making them more susceptible to the irritant effects of high

concentrations of urea.[1][6] Consequently, urea was removed from the NP213 formulation in subsequent clinical trials to improve its tolerability.[1][6]

Q3: What are suitable alternatives to urea to maintain or improve the efficacy of NP213 while reducing irritation?

A3: To replace urea, a multi-faceted approach considering both penetration enhancement and hydration without causing irritation is necessary. Potential alternatives include:

- **Humectants:** Glycerin is a highly effective and well-tolerated humectant that can replace urea's moisturizing function.[4] Other options include propylene glycol and lactic acid, though their irritation potential at higher concentrations should be evaluated.
- **Penetration Enhancers:** For enhancing nail penetration, alternatives to the keratolytic effect of urea can be considered. These may include surfactants, fatty acids (like oleic acid), or novel excipients designed to reversibly alter the nail plate barrier.[7][8][9]
- **Anti-Irritant Additives:** Incorporating soothing agents can help mitigate any potential irritation from other excipients. Ingredients like bisabolol (a component of chamomile) or niacinamide (Vitamin B3) have demonstrated anti-inflammatory properties.

Q4: How can I assess the irritation potential of a reformulated NP213 product without urea?

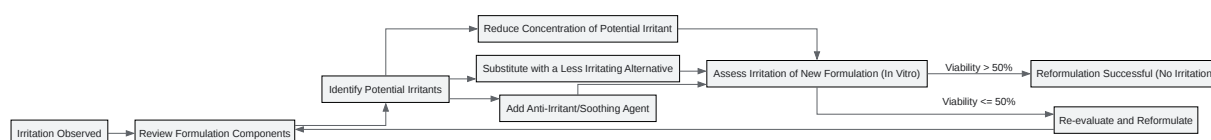
A4: A stepwise approach is recommended, starting with in vitro models and progressing to clinical assessment if necessary. A validated and widely accepted in vitro method is the Reconstructed Human Epidermis (RhE) test, as described in the OECD Test Guideline 439.[10][11][12][13] This test uses a 3D tissue model that mimics the human epidermis to predict skin irritation. Key endpoints to measure are cell viability and the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1 $\alpha$ ).[14][15][16][17]

## Troubleshooting Guide: Reformulating NP213 to Reduce Irritation

This guide provides a structured approach to addressing irritation issues when reformulating NP213.

## Problem: Observed skin irritation (e.g., redness, itching) with a new NP213 formulation.

Logical Relationship for Troubleshooting NP213 Formulation Irritation



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Caption: A logical workflow for troubleshooting and resolving skin irritation in NP213 formulations.

## Experimental Protocols

### Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)

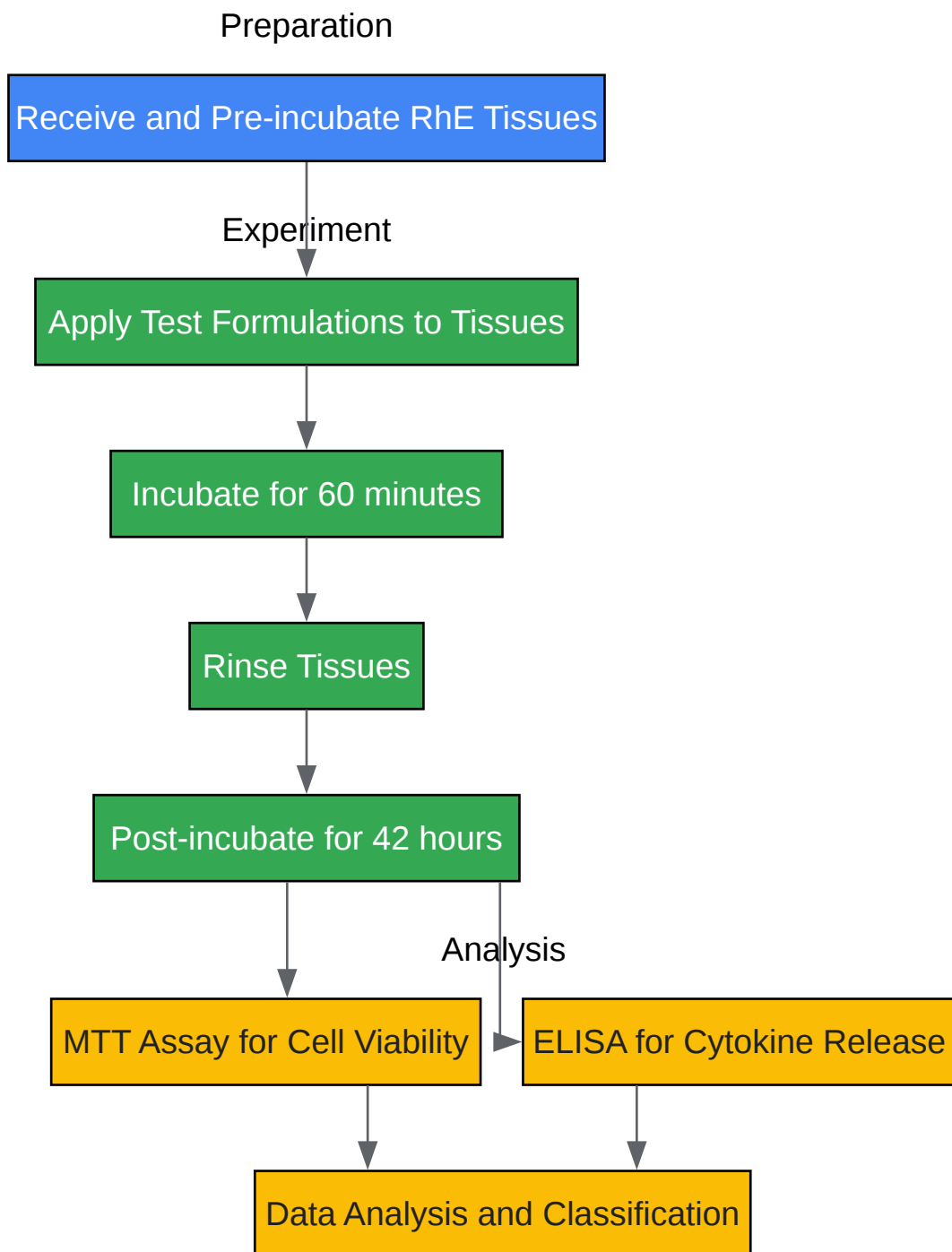
This protocol outlines the key steps to evaluate the skin irritation potential of a reformulated NP213 formulation.

- Tissue Culture:
  - Use commercially available Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, epiCS®).
  - Upon receipt, pre-incubate the tissues overnight in the provided culture medium at 37°C and 5% CO<sub>2</sub>.

- Application of Test Formulations:
  - Apply a precise amount of the test formulation (e.g., 25  $\mu$ L for liquids) topically to the surface of the RhE tissue.
  - Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution).
  - Test formulations should include:
    - Original NP213 formulation with 20% urea (if available, as a benchmark).
    - Urea-free NP213 formulation.
    - Urea-free NP213 formulations with potential urea alternatives.
- Incubation and Rinsing:
  - Incubate the tissues with the test materials for 60 minutes at 37°C and 5% CO<sub>2</sub>.[\[18\]](#)
  - After incubation, thoroughly rinse the formulations from the tissue surface with a buffered saline solution.
- Post-Incubation:
  - Transfer the tissues to fresh culture medium and incubate for 42 hours.[\[18\]](#)
- Endpoint Analysis:
  - Cell Viability (MTT Assay):
    - After the post-incubation period, transfer the tissues to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
    - Incubate for 3 hours, allowing viable cells to convert the MTT into a purple formazan precipitate.[\[18\]](#)

- Extract the formazan using an appropriate solvent (e.g., isopropanol) and measure the optical density using a spectrophotometer.
- Calculate the percentage of cell viability relative to the negative control. A formulation is classified as an irritant if the cell viability is  $\leq 50\%$ .[\[12\]](#)[\[13\]](#)
- Cytokine Release (ELISA):
  - Collect the culture medium after the post-incubation period.
  - Quantify the concentration of pro-inflammatory cytokines, such as IL-1 $\alpha$ , using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
  - An increase in cytokine release compared to the negative control indicates an inflammatory response, suggesting irritation potential.[\[14\]](#)[\[15\]](#)[\[17\]](#)

#### Experimental Workflow for In Vitro Irritation Testing



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Caption: A flowchart of the experimental workflow for assessing skin irritation of NP213 formulations in vitro.

## Data Presentation

The following tables present hypothetical data from an in vitro irritation study comparing different NP213 formulations.

Table 1: Cell Viability of RhE Tissues after Exposure to NP213 Formulations

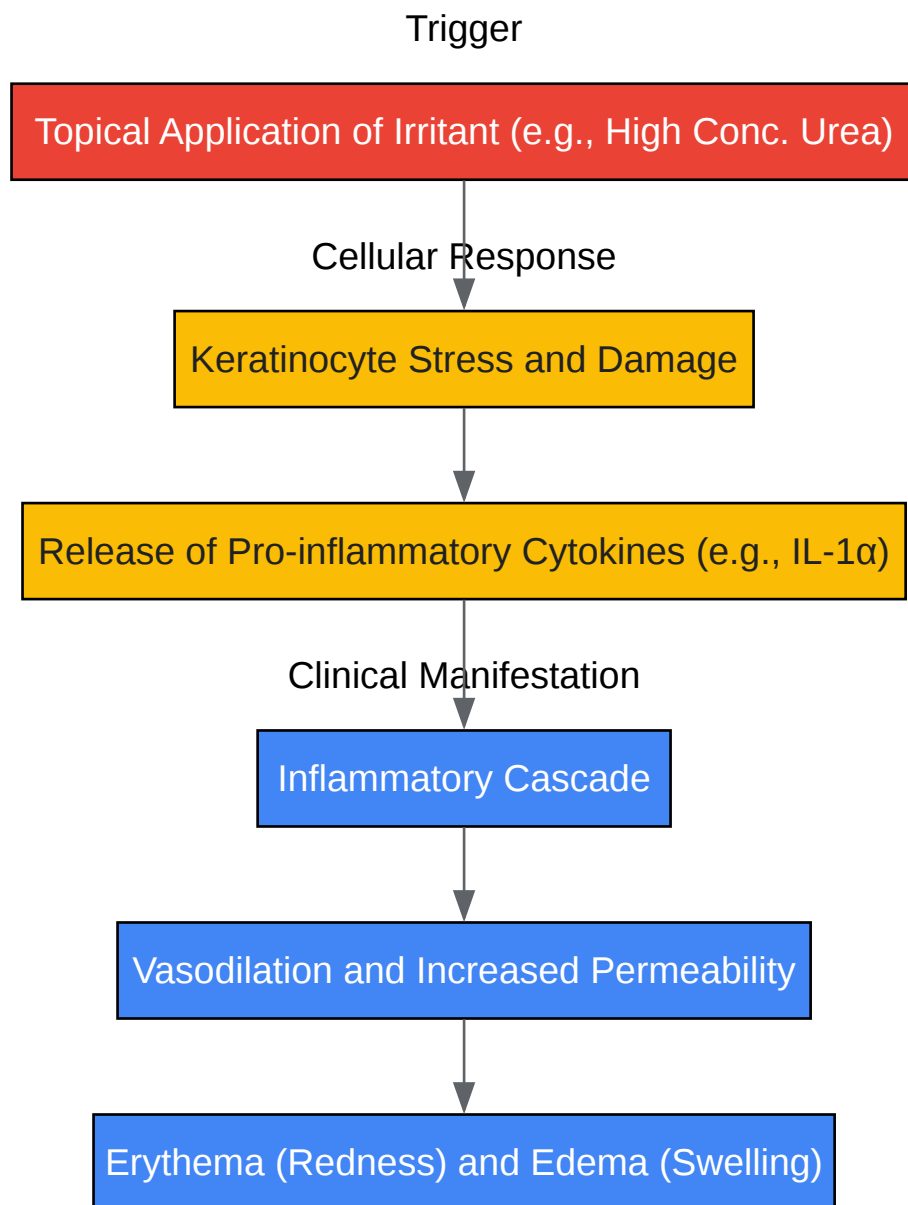
Formulation ID	Description	Mean Cell Viability (%)	Standard Deviation	Classification (Irritant if $\leq 50\%$ )
F1	NP213 with 20% Urea	45.2	$\pm 5.1$	Irritant
F2	NP213 without Urea	88.7	$\pm 4.3$	Non-Irritant
F3	NP213 with 10% Glycerin	92.1	$\pm 3.9$	Non-Irritant
F4	NP213 with 5% Propylene Glycol	85.4	$\pm 6.2$	Non-Irritant
F5	NP213 with 1% Oleic Acid	82.3	$\pm 5.8$	Non-Irritant
NC	Negative Control (PBS)	100	$\pm 3.5$	Non-Irritant
PC	Positive Control (5% SDS)	25.6	$\pm 4.9$	Irritant

Table 2: IL-1 $\alpha$  Release from RhE Tissues after Exposure to NP213 Formulations

Formulation ID	Description	Mean IL-1 $\alpha$ Concentration (pg/mL)	Standard Deviation	Interpretation
F1	NP213 with 20% Urea	250.4	$\pm$ 30.2	High Inflammatory Response
F2	NP213 without Urea	35.1	$\pm$ 8.7	Low Inflammatory Response
F3	NP213 with 10% Glycerin	28.9	$\pm$ 7.5	Low Inflammatory Response
F4	NP213 with 5% Propylene Glycol	42.6	$\pm$ 9.1	Low Inflammatory Response
F5	NP213 with 1% Oleic Acid	55.3	$\pm$ 11.4	Mild Inflammatory Response
NC	Negative Control (PBS)	20.5	$\pm$ 6.3	Baseline
PC	Positive Control (5% SDS)	480.7	$\pm$ 45.8	High Inflammatory Response

### Signaling Pathway of Skin Irritation





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Caption: A simplified signaling pathway illustrating the mechanism of skin irritation from topical irritants.

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